3-((Dibutylamino)methyl)benzaldehyde
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Overview
Description
3-((Dibutylamino)methyl)benzaldehyde is an organic compound with the molecular formula C16H25NO. It is a benzaldehyde derivative where the aldehyde group is substituted with a dibutylaminomethyl group at the meta position. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Dibutylamino)methyl)benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . The reaction conditions typically involve the use of organolithium reagents and transition metal catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of green chemistry are often applied to minimize waste and reduce the environmental impact of the synthesis process. This includes the use of cheaper and more reactive organometallic reagents as coupling partners in combination with carbonyl functional groups .
Chemical Reactions Analysis
Types of Reactions
3-((Dibutylamino)methyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Electrophiles: Halogens (Cl2, Br2), nitronium ion (NO2+).
Major Products
The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-((Dibutylamino)methyl)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-((Dibutylamino)methyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The dibutylaminomethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A simpler aldehyde with a single formyl group attached to a benzene ring.
4-((Dibutylamino)methyl)benzaldehyde: A structural isomer with the dibutylaminomethyl group at the para position.
2-((Dibutylamino)methyl)benzaldehyde: Another isomer with the dibutylaminomethyl group at the ortho position.
Uniqueness
3-((Dibutylamino)methyl)benzaldehyde is unique due to the specific positioning of the dibutylaminomethyl group at the meta position, which can influence its reactivity and interaction with other molecules. This structural feature can result in distinct chemical and biological properties compared to its isomers .
Properties
IUPAC Name |
3-[(dibutylamino)methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-3-5-10-17(11-6-4-2)13-15-8-7-9-16(12-15)14-18/h7-9,12,14H,3-6,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOMVOWRXOGYHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=CC(=CC=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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